molecular formula C23H19N3O3 B8559953 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE

2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE

Cat. No.: B8559953
M. Wt: 385.4 g/mol
InChI Key: LBNHTXSUTXTYHE-UHFFFAOYSA-N
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Description

2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE is a complex organic compound known for its unique chemical structure and properties This compound belongs to the hydantoin family, which is characterized by a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often starts with the formation of an intermediate, which is then subjected to cyclization to form the hydantoin ring. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The phenyl groups and the hydantoin ring can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution Reagents: Halogens, alkyl halides, and other electrophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1,3-Diphenylhydantoin: A simpler analog with similar structural features but lacking the phenylaminocarbonylmethyl group.

    5-Phenylhydantoin: Another related compound with a single phenyl group attached to the hydantoin ring.

Uniqueness

2-(2,5-DIOXO-1,3-DIPHENYL-4-IMIDAZOLIDINYL)-N-PHENYLACETAMIDE stands out due to the presence of the phenylaminocarbonylmethyl group, which enhances its chemical reactivity and potential applications. This unique structural feature allows for more diverse chemical modifications and interactions compared to its simpler analogs.

Properties

Molecular Formula

C23H19N3O3

Molecular Weight

385.4 g/mol

IUPAC Name

2-(2,5-dioxo-1,3-diphenylimidazolidin-4-yl)-N-phenylacetamide

InChI

InChI=1S/C23H19N3O3/c27-21(24-17-10-4-1-5-11-17)16-20-22(28)26(19-14-8-3-9-15-19)23(29)25(20)18-12-6-2-7-13-18/h1-15,20H,16H2,(H,24,27)

InChI Key

LBNHTXSUTXTYHE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

93 g of aniline are added dropwise with cooling at approximately 30° C. to a solution of 98 g of maleic acid anhydride in 300 g of N-methyl pyrrolidone. To complete the formation of the amido acid, the mixture is then stirred for 1 hour at the above-mentioned temperature. 238 g of phenyl isocyanate are then added dropwise at 20° C. and the condensation reaction is carried out with stirring for 1 hour at 50° C., for 2 hours at 90° C., for 2 hours at 120° C. and for 6 hours at 150° C. The reaction product crystallises out on cooling and is recrystallised from acetonitrile and from metahnol. 1,3-Diphenyl-5-(N-phenylaminocarbonylmethyl)-hydantoin is obtained in the form of colourless crystals melting at 214° to 215° C.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
98 g
Type
reactant
Reaction Step Two
Quantity
300 g
Type
solvent
Reaction Step Two
[Compound]
Name
amido
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
238 g
Type
reactant
Reaction Step Four

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